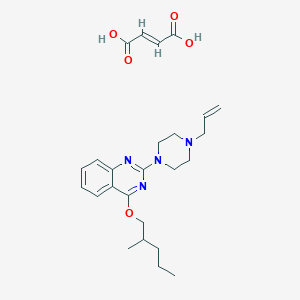

2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate

Description

2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is a quinazoline derivative characterized by a piperazine ring substituted with an allyl group at the 4-position and a branched 2-methylpentoxy chain at the 4-position of the quinazoline core. The fumarate counterion enhances solubility and stability, a common strategy in pharmaceutical salt formulations. Quinazolines are known for diverse biological activities, including kinase inhibition and receptor antagonism, often modulated by substituent-driven electronic and steric effects .

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;4-(2-methylpentoxy)-2-(4-prop-2-enylpiperazin-1-yl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O.C4H4O4/c1-4-8-17(3)16-26-20-18-9-6-7-10-19(18)22-21(23-20)25-14-12-24(11-5-2)13-15-25;5-3(6)1-2-4(7)8/h5-7,9-10,17H,2,4,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBJTZBIJPLIOG-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129664-18-2 | |

| Record name | Quinazoline, 4-((2-methylpentyl)oxy)-2-(4-(2-propenyl)-1-piperazinyl)-, (E)-2-butenedioate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129664182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Activité Biologique

2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate is a novel quinazoline derivative that has garnered attention due to its potential pharmacological activities, particularly in anti-cancer applications. Quinazoline and its derivatives have been extensively studied for their diverse biological properties, including anti-cancer, anti-microbial, and enzyme inhibition activities. This article reviews the biological activity of this specific compound, incorporating data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a quinazoline core linked to an allyl piperazine moiety and a 2-methylpentoxy group, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities. The specific compound under study has shown promise in several areas:

- Anti-Cancer Activity : Many quinazoline derivatives demonstrate significant cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cancer progression and other diseases.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of quinazoline derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against multiple cancer cell lines.

Table 1: Anti-Cancer Efficacy of Quinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 10 | |

| Compound B | MDA-MB-231 | 12 | |

| Compound C | A549 | 0.58 | |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for the compound need to be determined through experimental studies.

The biological activity of quinazoline derivatives can be attributed to their ability to interact with various molecular targets:

- Inhibition of DHFR : Some derivatives have shown potent inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

- Impact on Tubulin Polymerization : Certain compounds inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives, revealing insights into how modifications affect biological activity:

- Study by Palem et al. : Investigated hybrid analogues combining quinazolinone with allylphenyl quinoxaline, noting increased hydrophobic interactions leading to enhanced DHFR inhibition with IC50 values significantly lower than standard treatments like methotrexate .

- Research by Vodnala et al. : Developed benzoquinazolinone hybrids as dual EGFR/HER2 inhibitors, demonstrating promising anti-cancer activity with IC50 values ranging from 0.36 to 40.90 μM across different cell lines .

Applications De Recherche Scientifique

Pharmacological Profile

The compound belongs to the quinazoline class, which is known for a wide range of biological activities. Quinazoline derivatives have been extensively studied for their anti-cancer , anti-microbial , anti-convulsant , and anti-hyperlipidemic properties . Specifically, the structural features of 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate suggest its potential as a multi-targeted therapeutic agent.

Anti-Cancer Activity

Recent studies indicate that quinazoline derivatives can inhibit tumor growth through various mechanisms, including the disruption of microtubule assembly and inhibition of specific kinases involved in cancer progression . The compound has shown promising results in preliminary anti-cancer assays:

- Cell Line Studies : In vitro tests against multiple cancer cell lines (e.g., HeLa, MDA-MB-231) have demonstrated significant anti-proliferative effects, with IC50 values indicating its potency compared to established chemotherapeutics like doxorubicin and paclitaxel .

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|---|

| This compound | HeLa | 0.09–0.21 | Doxorubicin | 0.023–0.097 |

| MDA-MB-231 | 0.32 | Paclitaxel | 0.025–0.091 |

Neuropharmacological Applications

The piperazine moiety in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known to exhibit anxiolytic and antidepressant effects . The incorporation of the allyl group may enhance these properties, making it a candidate for further exploration in treating mood disorders or anxiety-related conditions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of quinazoline derivatives similar to this compound:

- Hybridization Approaches : Research has shown that hybrid compounds combining quinazoline with other bioactive scaffolds can yield enhanced anti-cancer activity . For instance, compounds synthesized by linking quinazoline with thiazole or isoxazole have exhibited significant cytotoxicity against various cancer cell lines.

Notable Research Outcomes

A notable study demonstrated that hybrid analogues containing both quinazoline and piperazine structures showed improved potency against cancer cell lines compared to their individual components . This suggests that the structural combination may lead to synergistic effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s allyl group (C₃H₅) on the piperazine ring and branched 2-methylpentoxy chain distinguish it from analogs. Below is a comparative analysis with structurally related quinazolines:

Table 1: Structural and Physicochemical Comparisons

Electronic and Spectroscopic Effects

- Allyl vs. This could influence binding affinity in target proteins.

- Branched Alkoxy Chains : The 2-methylpentoxy substituent’s branching may increase lipophilicity compared to linear alkoxy chains (e.g., pentyloxy in ), impacting membrane permeability and metabolic stability .

- Absorption Characteristics: demonstrates that electron-withdrawing groups (e.g., 4-chlorophenyl) on quinazolines cause red-shifted absorption maxima (λ ~310–330 nm) and peak broadening due to altered π→π* transitions .

Méthodes De Préparation

Q & A

Q. What methodologies assess the ecotoxicological impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.